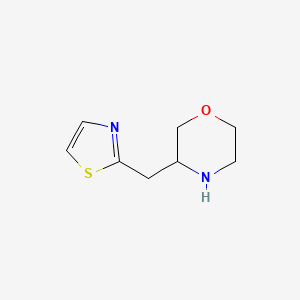

3-(1,3-Thiazol-2-ylmethyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-ylmethyl)morpholine |

InChI |

InChI=1S/C8H12N2OS/c1-3-11-6-7(9-1)5-8-10-2-4-12-8/h2,4,7,9H,1,3,5-6H2 |

InChI Key |

JXYXKMATFUPELX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)CC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 1,3 Thiazol 2 Ylmethyl Morpholine and Its Derivatives

Conventional Synthetic Pathways and Approaches

The construction of molecules incorporating both a thiazole (B1198619) and a morpholine (B109124) ring often relies on established, robust chemical reactions. These methods provide reliable routes to the target compounds through well-understood reaction sequences and transformations. benthamdirect.com

One-Pot and Multistage Reaction Sequences

The synthesis of thiazole derivatives, including those linked to a morpholine moiety, can be achieved through both one-pot multicomponent reactions and more traditional multistage sequences. benthamdirect.com One-pot syntheses are highly efficient as they combine several reaction steps in a single vessel, reducing the need for intermediate purification, saving time, and minimizing solvent waste. scispace.com For instance, a novel chemoenzymatic one-pot multicomponent synthesis for thiazole derivatives has been developed, achieving high yields under mild conditions. mdpi.com Another approach involves a one-pot, three-component reaction to prepare novel thiazole derivatives with potential biological activity. nih.gov

Multistage syntheses, while often more labor-intensive, allow for greater control over the reaction at each step and facilitate the purification of complex molecules. A common multistage approach involves first synthesizing a key intermediate, such as a thiosemicarbazone derivative containing the morpholine unit, which is then cyclized in a subsequent step to form the thiazole ring. nih.gov Similarly, 2-chloro-N-thiazolyl acetamide (B32628) derivatives can be prepared and subsequently reacted to yield the final hybrid structures. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Chemoenzymatic One-Pot | Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylate | Trypsin from porcine pancreas (PPT), Ethanol (B145695), 45°C | Up to 94% | mdpi.com |

| One-Pot Three-Component | 2-(2-benzylidene hydrazinyl)-4-methylthiazole, various reagents | Not specified | Good yields | nih.gov |

| One-Pot Three-Step | 3-chloroacetylacetone, thiocyanate, hydrazine/hydrazide derivatives | EtOH | Good to excellent | scispace.com |

Transformation of Related Heterocyclic Precursors

Building the morpholine-thiazole scaffold can also be accomplished by modifying existing heterocyclic structures. benthamdirect.com This strategy leverages commercially available or easily synthesized precursors that already contain one of the desired rings. For example, a pre-formed 2-aminothiazole (B372263) can be modified. The synthesis of 4-arylthiazol-2-amines can be achieved through the condensation of thiourea (B124793) and an appropriate aryl methyl ketone. acs.org This thiazole amine can then undergo further reactions, such as acylation with chloroacetyl chloride, to produce an intermediate that can be cyclized or coupled with a morpholine-containing reactant. acs.org

Another common precursor is a thiosemicarbazone. These are typically synthesized from the reaction of a ketone or aldehyde with thiosemicarbazide. scielo.br For the synthesis of a morpholine-thiazole compound, a morpholine-containing carbonyl compound can be used as a starting material to generate a morpholino-thiosemicarbazone, which is then cyclized to form the thiazole ring. nih.gov

Key Reaction Mechanisms

Several fundamental reaction mechanisms underpin the synthesis of 3-(1,3-Thiazol-2-ylmethyl)morpholine and its derivatives.

Mannich Reactions : The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine (like morpholine). oarjbp.com This reaction is crucial for aminomethylation and can be used to link a morpholine ring to another precursor. researchgate.net For example, a Mannich base containing a thiazole ring was synthesized using benzaldehyde, tetraethylenepentamine, and 2-acetylthiazole. nih.gov This demonstrates the utility of this reaction in creating complex molecules with linked heterocyclic systems.

Cyclocondensation : This is a key process for forming the thiazole ring itself. The most famous example is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.orgresearchgate.netresearchgate.net This reaction is a versatile and widely used method for preparing a variety of substituted thiazoles. researchgate.net Variations of this reaction, such as the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides, have also been developed. nih.govacs.org

Reactions involving Thiosemicarbazone Derivatives : Thiosemicarbazones are highly versatile intermediates in the synthesis of thiazoles. researchgate.netnih.gov They are readily prepared and can be cyclized with α-halocarbonyl compounds to yield 2-hydrazinylthiazole (B183971) derivatives. nih.govscielo.brdovepress.com This strategy is particularly useful as the substituents on both the thiosemicarbazone and the α-halocarbonyl can be varied to produce a wide library of thiazole derivatives. scielo.br

Nucleophilic Aromatic Substitution (SNAr) : In this type of reaction, a nucleophile, such as morpholine, replaces a leaving group on an aromatic ring. numberanalytics.compharmaguideline.com For this to occur on a thiazole ring, the ring typically needs to be activated by electron-withdrawing groups, and a good leaving group (like a halogen) must be present at the C2, C4, or C5 position. pharmaguideline.com While less common for thiazoles compared to electrophilic substitution, SNAr provides a direct method for attaching a morpholine ring to a pre-synthesized thiazole core under specific conditions. numberanalytics.comresearchgate.net

Green Chemistry Techniques for Sustainable Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. researchgate.netbohrium.combepls.com Green chemistry aims to reduce waste, avoid hazardous reagents, and minimize energy consumption. researchgate.net For thiazole synthesis, microwave-assisted and ultrasound-mediated procedures have emerged as leading green techniques. researchgate.netbohrium.com

Microwave-Assisted Synthetic Procedures

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govresearchgate.netresearchgate.net The Hantzsch synthesis of aminothiazoles, for example, can be carried out efficiently under microwave heating. nih.gov One study found that reacting aryl ketones, thiosemicarbazide, and substituted phenacyl bromide under microwave irradiation for just 30-50 seconds produced hydrazinyl thiazoles. researchgate.net This rapid and efficient heating is a significant advantage over conventional methods that often require prolonged refluxing. nih.gov

| Reaction | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 h | Lower | Not specified | Higher | nih.gov |

| Iodine-mediated condensation of ketone and thiourea | Not specified | Lower | 5-6 min | Better | researchgate.net |

| Bromine-mediated condensation | 12 h | 45-65% | Few min | 70-92% | researchgate.net |

| Synthesis of hydrazinyl thiazoles | Not specified | Not specified | 30-50 s | Not specified | researchgate.net |

Ultrasound-Mediated Synthesis Approaches

Ultrasonic irradiation is another green chemistry technique that enhances reaction rates and yields. mdpi.comresearchgate.net The phenomenon of acoustic cavitation generates localized high temperatures and pressures, accelerating chemical transformations. mdpi.com This method has been successfully applied to the synthesis of various thiazole derivatives, often under mild conditions and in shorter reaction times compared to conventional heating. nih.govnih.govmdpi.com For instance, the synthesis of novel thiazoles has been achieved using a recyclable chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation, highlighting a sustainable and efficient approach. mdpi.com The use of ultrasound offers advantages such as mild reaction conditions, quick reaction times, and high yields. nih.gov

| Precursors | Catalyst/Conditions | Reaction Time | Advantages Noted | Reference |

|---|---|---|---|---|

| Thiosemicarbazide derivative and hydrazonoyl halides | Dioxane, triethylamine, 50-60°C water bath | 30 min | Rapid synthesis | mdpi.com |

| Thiosemicarbazone and hydrazonoyl halides/α-haloketones | PIBTU-CS hydrogel, ethanol, 40°C | 25 min | Mild conditions, reduced time, high yields, reusable catalyst | mdpi.com |

| Thiosemicarbazide and hydrazonoyl halides/α-haloketones | TCsSB hydrogel catalyst | Not specified | Mild conditions, quick reaction, high yields, reusable catalyst | nih.gov |

Utilization of Green and Reusable Solvent Systems

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of heterocyclic compounds, such as thiazoles and morpholines, is no exception. The use of green and reusable solvents is a key aspect of this approach, moving away from traditional volatile and often toxic organic solvents.

Water, ionic liquids (ILs), and solvents like N-formylmorpholine are prominent examples of greener alternatives. Water offers significant environmental and economic benefits, and its use in reactions like the synthesis of polysubstituted thiophenes has been demonstrated to produce high yields. mdpi.com Ionic liquids, which are salts with low melting points, are valued for their negligible vapor pressure, thermal stability, and recyclability. They have been successfully employed as solvents in the synthesis of thiazole derivatives, sometimes allowing for reactions to proceed under milder conditions and in shorter timeframes compared to conventional solvents. mdpi.com For instance, the cyclocondensation of α-tosyloxyketones with thiobenzamide (B147508) to form 2-phenylthiazoles has been achieved at room temperature in the ionic liquid [BMIM]PF₆. mdpi.com

N-formylmorpholine itself has been evaluated as a green solvent. It is chemically stable, non-toxic, and non-corrosive, making it a suitable medium for the synthesis of various heterocyclic compounds. ajgreenchem.com The shift towards these solvents not only reduces pollution but can also enhance reaction efficiency and simplify product purification.

Table 1: Examples of Green Solvents in Heterocyclic Synthesis

| Solvent | Heterocycle Class | Reaction Type | Advantages |

| Water | Thiophenes | Tetrabutylammonium bromide-catalyzed reaction | Environmentally benign, high yields |

| Ionic Liquids (e.g., [BMIM]PF₆) | Thiazoles | Cyclocondensation | Recyclable, mild reaction conditions, reduced reaction time |

| N-formylmorpholine | General Heterocycles | Various | Stable, non-toxic, non-corrosive |

Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. nih.govpurdue.edu This approach is particularly advantageous for creating libraries of structurally diverse compounds for high-throughput screening.

For the synthesis of the thiazole core, the Asinger reaction and its modifications represent a powerful MCR strategy. The classical Asinger reaction combines sulfur, an oxo compound, and ammonia (B1221849) to produce 3-thiazolines, which are precursors to thiazoles. nih.govresearchgate.net A modern, one-pot, two-step modification utilizes preformed trimethylsilyl-imines, which improves efficiency and tolerates a wider range of aromatic aldehydes and α-halocarbonyl compounds, often under microwave irradiation. nih.govmaastrichtuniversity.nl This strategy streamlines the synthesis of the thiazoline (B8809763) ring, a key component of the target molecule.

Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), offer another versatile route to highly substituted heterocyclic scaffolds. mdpi.com The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com By carefully selecting bifunctional starting materials, the initial product of an MCR can undergo subsequent intramolecular reactions to yield complex heterocyclic systems. This "interrupted" MCR approach could be conceptually applied to construct a molecule like this compound by designing reactants that contain the necessary morpholine and thiazole precursors, allowing for a convergent and efficient synthesis.

Derivatization Strategies and Analog Synthesis

The synthesis of analogs based on a core structure like this compound is crucial for exploring structure-activity relationships (SAR). This involves systematic modifications to different parts of the molecule to optimize biological activity, selectivity, and pharmacokinetic properties.

Systematic Structural Modifications for Library Generation

Generating a library of analogs requires synthetic routes that are amenable to variation. Starting from a common intermediate, diverse functional groups can be introduced. For instance, a synthetic pathway could involve preparing a core intermediate such as 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. uobaghdad.edu.iq This intermediate can then serve as a scaffold for further reactions. By reacting it with different secondary amines in the presence of formaldehyde (a Mannich reaction), a series of new triazole derivatives can be synthesized. uobaghdad.edu.iq

Similarly, derivatization can be achieved by targeting either the thiazole or the morpholine ring. A common strategy for synthesizing thiazole derivatives involves the reaction of thiosemicarbazone derivatives with various α-halocarbonyl compounds. researchgate.net By varying the substituents on both the thiosemicarbazone and the α-halocarbonyl reactant, a wide array of thiazole analogs can be produced. This modular approach allows for the systematic exploration of chemical space around the core scaffold.

Table 2: Potential Sites for Structural Modification on the this compound Scaffold

| Modification Site | Potential Reagents/Reactions | Resulting Functional Groups |

| Thiazole Ring (C4, C5 positions) | Varied α-halocarbonyls in Hantzsch synthesis | Alkyl, Aryl, Ester groups |

| Morpholine Ring (Nitrogen) | Acylation, Alkylation, Sulfonylation | Amides, Substituted amines, Sulfonamides |

| Methylene (B1212753) Bridge | Introduction of substituents, Chain homologation | Substituted alkyl linkers, Longer/shorter chains |

Application of Chiral Auxiliaries for Stereoselective Synthesis

When chirality is a desired feature in the target molecule, for example, through substitution on the morpholine ring, stereoselective synthesis becomes essential. The use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction diastereoselectively. scielo.org.mx

In the context of morpholine synthesis, chiral N-allyl-β-aminoalcohols, derived from optically pure starting materials, can undergo electrophile-induced cyclization to yield highly substituted chiral morpholines. banglajol.info For instance, bromine-induced cyclization can produce chiral bromomethyl-substituted morpholines with high diastereoselectivity. banglajol.info Sulfur-based chiral auxiliaries, such as Evans' 1,3-oxazolidin-2-ones and related thiazolidinethiones, are also widely used to control stereochemistry in reactions like Michael additions and aldol (B89426) reactions, which could be used to construct chiral fragments before their incorporation into the final molecule. scielo.org.mx

Integration of Click Chemistry Principles

Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for medicinal chemistry and library generation. nih.govnih.gov It describes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are stereospecific. The resulting 1,2,3-triazole ring is not just a passive linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions with biological targets. nih.govnih.gov

This methodology can be readily applied to synthesize analogs of this compound by replacing the central methylene bridge with a triazole linker. researchgate.net A synthetic strategy could involve preparing a thiazole derivative with a terminal alkyne group and a morpholine derivative bearing an azide (B81097) group (or vice versa). The CuAAC reaction would then covalently link these two heterocyclic fragments. This modular "click" approach is exceptionally reliable and allows for the rapid assembly of a large library of compounds by simply varying the thiazole and morpholine building blocks. researchgate.netsemanticscholar.org

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 3-(1,3-thiazol-2-ylmethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the thiazole (B1198619) and morpholine (B109124) rings, as well as the methylene (B1212753) bridge.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the thiazole ring, the morpholine ring, and the linking methylene group would be expected. The protons on the thiazole ring typically appear in the aromatic region of the spectrum. The methylene bridge protons would likely present as a singlet or a multiplet, depending on their magnetic environment. The protons of the morpholine ring would exhibit characteristic multiplets, with chemical shifts influenced by the adjacent oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in the thiazole ring, the methylene bridge, and the morpholine ring would give a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, allowing for the complete assignment of the carbon skeleton.

No specific experimental ¹H NMR or ¹³C NMR data for this compound is publicly available in the searched scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include C-H stretching and bending, C=N and C=C stretching from the thiazole ring, C-O-C stretching from the morpholine ether linkage, and C-N stretching from the morpholine amine.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Thiazole Ring | C=N Stretch | 1650-1550 |

| Thiazole Ring | C=C Stretch | 1600-1475 |

| Morpholine Ring | C-O-C Stretch | 1150-1085 |

| Morpholine Ring | C-N Stretch | 1250-1020 |

| Aliphatic C-H | C-H Stretch | 3000-2850 |

Specific experimental FT-IR absorption data for this compound could not be located in the available scientific literature.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the precise molecular formula. For this compound (C₈H₁₂N₂OS), the expected monoisotopic mass would be calculated and compared with the experimental value obtained from HRMS. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the thiazole and morpholine moieties.

Detailed experimental mass spectrometry or high-resolution mass spectrometry data for this compound is not available in the reviewed literature.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₈H₁₂N₂OS) to assess the purity and confirm the empirical formula of this compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 52.15 |

| Hydrogen (H) | 6.56 |

| Nitrogen (N) | 15.20 |

| Oxygen (O) | 8.68 |

| Sulfur (S) | 17.40 |

Specific experimental elemental analysis results for this compound were not found in the public scientific domain.

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. In the context of medicinal chemistry and drug design, this technique is invaluable for analyzing the binding mode of a ligand, such as this compound, within the active site of its biological target (e.g., an enzyme or receptor). By co-crystallizing the ligand with its target protein, researchers can obtain a detailed map of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and selectivity. This information is crucial for structure-based drug design and the optimization of lead compounds.

There are no publicly available X-ray crystallography studies of this compound in complex with a biological target.

Computational Chemistry and in Silico Approaches for 3 1,3 Thiazol 2 Ylmethyl Morpholine

Molecular Docking Studies for Predictive Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For morpholine-based thiazole (B1198619) derivatives, docking studies have been instrumental in identifying and characterizing their interactions with various biological targets.

One significant target studied is the zinc-containing enzyme Carbonic Anhydrase II (CA-II), which is implicated in diseases like glaucoma. nih.gov In a study of morpholine-derived thiazoles, molecular docking was used to analyze the binding modes of a series of synthesized compounds within the active site of bovine CA-II (PDB ID: 5LJT). nih.gov The docking scores for these compounds, calculated using the Glide module in extra precision (XP) mode, ranged from -6.102 to -3.426 kcal/mol, indicating varying degrees of binding affinity. nih.gov Another study on morpholine-linked thiazolidinone hybrids identified Enoyl-ACP reductase as a potential target, with one potent molecule showing a predicted binding affinity of -8.6 kcal/mol. scispace.com Similarly, docking studies have been employed to investigate the binding of thiazole derivatives to targets such as the tubulin active site and the DNA gyrase enzyme (PDB ID: 1KZN). nih.govresearchgate.net

| Compound Class | Target Protein | Software/Method | Predicted Binding Affinity (kcal/mol) |

| Morpholine-derived thiazoles | Carbonic Anhydrase II (5LJT) | Glide (XP mode) | -6.102 to -3.426 nih.gov |

| Morpholine-linked thiazolidinones | Enoyl‐ACP reductase | - | -8.6 scispace.com |

| Thiazole-based thiazolidin-4-ones | DNA Gyrase (1KZN) | Autodock/PyRx | up to -6.8 impactfactor.org |

Understanding the specific interactions between a ligand and its protein target is crucial for rational drug design. Both 2D and 3D representations of these interactions provide detailed insights into the binding mechanism. For the most potent inhibitor of CA-II among a series of morpholine-based thiazoles (compound 24), analysis revealed significant contact with multiple amino acid residues, including His93, Trp5, Asn67, His94, Val121, Phe131, Val143, Lys170, Leu198, Thr199, Pro202, and Thr209. nih.gov The interactions with residue Trp5 were particularly noteworthy, involving hydrophobic interactions, a hydrogen bond, and a water bridge. nih.gov In studies of other thiazole derivatives, hydrogen bonding, hydrophobic interactions, and van der Waals forces were also identified as the primary forces governing the ligand-protein binding. scispace.com These detailed interaction profiles are essential for optimizing the chemical structure to enhance binding affinity and selectivity. nih.gov

Virtual screening (VS) is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method was employed prior to the detailed docking of morpholine-derived thiazoles into the CA-II binding cavity, allowing for the successful identification of promising inhibitor candidates from a larger set of compounds. nih.gov In broader applications, VS has been used to screen large databases like ZINC15 and ChEMBL against potential druggable targets. mdpi.com For instance, after identifying potential targets, libraries containing millions of drug-like molecules can be screened, with the top candidates selected based on criteria like binding affinity scores and the number of protein-ligand interactions. mdpi.com This approach streamlines the drug discovery process by prioritizing compounds for further experimental validation.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-protein complex. For the complex of a potent morpholine-thiazole inhibitor (compound 24) with CA-II, a 150 ns MD simulation was performed to elucidate its interactions, orientation, and conformational changes within the enzyme's active site. nih.gov Such simulations offer a deeper understanding of the stability of the predicted binding poses from molecular docking.

The stability of a ligand within the binding pocket of a protein is a key indicator of its potential efficacy. This is often assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the course of the MD simulation. In the simulation of the CA-II complex, the RMSD and RMSF values were found to be comparable between the apo (ligand-free) protein and the ligand-bound complex. nih.gov The residues in the catalytic pocket showed significantly less fluctuation, suggesting that their conformation remained stable throughout the simulation. nih.gov This stability indicates a strong and persistent binding of the inhibitor. nih.gov The simulation also confirmed that key interactions, such as the hydrogen bonding with Trp5, were maintained throughout the 150 ns trajectory, reinforcing the docking results and suggesting the compound's potential as a stable inhibitor of CA-II. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For morpholine-based thiazole derivatives targeting CA-II, a Genetic Algorithm-based Multiple Linear Regression (GA-MLR) model was developed. nih.gov The model correlated the inhibitory activity (pIC50) with several molecular descriptors, including GATS2c (Geary autocorrelation of lag 2 / weighted by atomic charges), SpMax2_Bhv (Largest eigenvalue n 2 of Burden matrix / weighted by atomic van der Waals volumes), SpMin6_Bhe (Smallest eigenvalue n 6 of Burden matrix / weighted by atomic Sanderson electronegativities), and VP-6 (Virtual path count of order 6). nih.gov

The resulting QSAR model demonstrated high statistical significance and predictive power. nih.gov

| Statistical Parameter | Value | Description |

| R² | 0.9238 | Coefficient of determination for the training set |

| R²adj | 0.9021 | Adjusted R² |

| Q²loo | 0.8534 | Leave-one-out cross-validation coefficient |

| F | 42.4449 | Fischer's F-test value |

| RMSEtr | 0.0478 | Root Mean Square Error for the training set |

This robust model can be used for the virtual screening and design of new, more potent CA-II inhibitors within this chemical class. pensoft.net QSAR studies on other thiazole derivatives have similarly highlighted the importance of physicochemical properties like lipophilicity, electronic parameters (e.g., ELUMO), and molar refractivity (MR) in determining biological activity. pensoft.netimist.ma

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors that help in understanding a molecule's reactivity and interaction capabilities. For thiazole derivatives, quantum chemical calculations have been used to determine properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net

The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO pertains to its ability to accept electrons. Higher EHOMO values suggest a better tendency for electron donation, which can be important for certain receptor interactions. researchgate.net Conversely, lower ELUMO values indicate a greater ease of accepting electrons, which can facilitate the formation of feedback bonds with metal ions in metalloenzymes. researchgate.net These calculations provide fundamental insights into the electronic characteristics that underpin the biological activity of the 3-(1,3-Thiazol-2-ylmethyl)morpholine scaffold and its derivatives.

Electronic Structure and Reactivity Studies

No published studies detailing the electronic structure, frontier molecular orbitals (HOMO-LUMO), or reactivity descriptors (such as ionization potential, electron affinity, electronegativity, and chemical hardness) specifically for this compound were found. Such studies are crucial for understanding the kinetic and thermodynamic stability of a molecule and predicting its behavior in chemical reactions.

Thermodynamic Parameter Derivations and Molecular Electrostatic Potential Mapping

There is no available research that calculates the standard thermodynamic parameters (like heat of formation, entropy, and Gibbs free energy) for this compound. Furthermore, Molecular Electrostatic Potential (MEP) maps, which are vital for identifying sites susceptible to electrophilic and nucleophilic attack, have not been published for this specific compound. researchgate.net MEP analysis helps in understanding intermolecular interactions and predicting reactivity. irjweb.com

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A literature search did not yield any studies presenting theoretically predicted spectroscopic data, such as 1H and 13C NMR chemical shifts or infrared (IR) vibrational frequencies, for this compound. These theoretical predictions, typically performed using Density Functional Theory (DFT), are essential for complementing experimental data and confirming molecular structures. researchgate.netufv.br

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug-Likeness Assessment

While in silico ADME and drug-likeness assessments are commonly performed on novel thiazole and morpholine (B109124) derivatives to evaluate their potential as drug candidates, researchgate.netmspsss.org.uabiointerfaceresearch.com no such specific profiling data has been published for this compound. These predictive studies typically evaluate parameters against criteria like Lipinski's Rule of Five to estimate oral bioavailability and general drug-like characteristics. orientjchem.orgnih.gov

Structure Activity Relationship Sar Investigations of 3 1,3 Thiazol 2 Ylmethyl Morpholine Derivatives

Identification of Essential Pharmacophore Elements

The biological activity of 3-(1,3-thiazol-2-ylmethyl)morpholine derivatives is fundamentally dependent on the presence and interplay of its core structural components: the morpholine (B109124) ring and the thiazole (B1198619) ring. These two heterocyclic systems are considered essential pharmacophore elements, contributing to the molecule's ability to interact with biological targets.

The thiazole ring is a well-established pharmacophore in numerous biologically active compounds, including approved drugs. Its presence is often crucial for the molecule's primary interaction with the target protein. The thiazole nucleus can participate in various non-covalent interactions, such as hydrogen bonding, and hydrophobic interactions, which are critical for binding affinity.

Together, the thiazole and morpholine moieties can act synergistically to enhance inhibitory efficacy and selectivity. Their ability to interact with the binding sites of target proteins is a distinctive attribute of this class of compounds nih.gov.

Impact of Substituent Effects on Biological Target Engagement

The biological activity of the this compound scaffold can be significantly modulated by the introduction of various substituents on both the thiazole and morpholine rings. The nature, size, and position of these substituents can have a profound impact on the molecule's interaction with its biological target.

Substitutions on the thiazole ring, particularly with aromatic groups, have been shown to be a key determinant of activity. For instance, in a related series of morpholine-based thiazoles, the introduction of a phenyl group at the 4-position of the thiazole ring was explored. Further substitution on this phenyl ring with electron-withdrawing groups, such as a nitro group (NO2), led to a notable increase in inhibitory potency against carbonic anhydrase II nih.gov. The improved activity was attributed to the electron-withdrawing ability of the nitro group, which can influence the molecule's pKa and increase its hydrophobicity and lipophilicity, facilitating its engagement with the target enzyme nih.gov. In contrast, the presence of a chloro group at the para-position of the phenyl ring resulted in the least inhibitory activity in that study nih.gov.

The nature and position of substituents on an attached phenyl ring have also been shown to be vital in other related heterocyclic systems containing a morpholinomethyl group. In a series of benzimidazolium salts, a bromo group at the para position of a phenyl ring resulted in the best inhibitory activity against α-glucosidase, while electron-withdrawing nitro groups also significantly increased activity mdpi.com. Conversely, electron-donating groups like methyl or methoxy (B1213986) substituents showed more variable effects, with only ortho-substituted derivatives displaying considerable inhibitory profiles mdpi.com.

While specific SAR data for substitutions directly on the morpholine ring of this compound are limited in the provided search results, it is a common strategy in medicinal chemistry to introduce small alkyl groups to probe for additional binding pockets and enhance potency.

The following table summarizes the impact of various substituents on the biological activity of related morpholine-thiazole derivatives.

| Compound Series | Target | Moiety Modified | Substituent | Impact on Activity |

| Morpholine-based thiazoles | Carbonic Anhydrase II | 4-phenyl on thiazole | p-NO2 | Increased potency nih.gov |

| Morpholine-based thiazoles | Carbonic Anhydrase II | 4-phenyl on thiazole | p-Cl | Decreased potency nih.gov |

| Benzimidazolium salts | α-Glucosidase | Phenyl ring | p-Br | Highest activity mdpi.com |

| Benzimidazolium salts | α-Glucosidase | Phenyl ring | o-, m-, p-NO2 | Increased activity mdpi.com |

Correlation between Structural Modifications and Target Binding Affinity/Specificity

Strategic structural modifications of the this compound scaffold can lead to significant improvements in binding affinity and selectivity for a given biological target. Molecular modeling and docking studies have been instrumental in elucidating the molecular basis for these improvements.

The combination of the thiazole and morpholine moieties can be strategically modified to enhance binding affinity and selectivity for target enzymes nih.gov. These modifications can influence how the molecule orients itself within the active site of the enzyme and the specific interactions it forms with key amino acid residues.

For instance, in the case of carbonic anhydrase II inhibitors, molecular docking simulations have suggested that morpholine-based thiazole derivatives can effectively bind to the zinc ion and various residues within the active site, leading to efficient inhibition nih.gov. The orientation and conformational changes of these compounds within the active site are crucial for their inhibitory activity nih.gov.

In a series of α-glucosidase inhibitors with a morpholinomethyl group, potent compounds were found to have good interactions with key residues such as Asp203, Asp542, Asp327, His600, and Arg526, along with favorable binding scores mdpi.com. This highlights the importance of specific hydrogen bonds and other non-covalent interactions in achieving high binding affinity.

The following table provides examples of the correlation between structural features and binding interactions for related morpholine-containing compounds.

| Compound Series | Target | Key Structural Feature | Observed/Predicted Interaction | Outcome |

| Morpholine-based thiazoles | Carbonic Anhydrase II | Thiazole and morpholine moieties | Interaction with zinc ion and active site residues nih.gov | Enhanced binding affinity and selectivity nih.gov |

| Benzimidazolium salts | α-Glucosidase | Morpholinomethyl group and substituted phenyl ring | Interactions with Asp203, Asp542, Asp327, His600, and Arg526 mdpi.com | Potent enzyme inhibition mdpi.com |

In Vitro Biological Target Identification and Mechanistic Elucidation

Enzyme Inhibition Studies

Derivatives of the 3-(1,3-Thiazol-2-ylmethyl)morpholine core have been systematically evaluated against a panel of enzymes, leading to the identification of several key targets. The findings from these enzyme inhibition studies are detailed below.

The morpholine (B109124) ring is a critical structural feature in several known Phosphoinositide 3-Kinase (PI3K) inhibitors. Research has shown that 4-(1,3-Thiazol-2-yl)morpholine derivatives are potent and selective inhibitors of PI3K. nih.gov The morpholine group is understood to form crucial binding interactions within the enzyme's active site. nih.gov While direct inhibitory data for this compound is not extensively detailed in the available literature, the established importance of the thiazole (B1198619) and morpholine components in potent PI3K inhibitors, such as ZSTK474, underscores the potential of this structural class. nih.govresearchgate.net The replacement of a morpholine group in ZSTK474 with other functionalities often leads to a significant reduction in inhibitory activity, highlighting the sensitivity of this region and the favorable contribution of the morpholine oxygen to binding. nih.govresearchgate.net

The inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, has been a significant focus of research for thiazole and morpholine derivatives. nih.govnih.gov A series of newly synthesized morpholine-derived thiazoles were evaluated for their inhibitory potential against bovine carbonic anhydrase II (bCA-II). nih.govrsc.org These studies have demonstrated that the combination of thiazole and morpholine moieties can lead to effective inhibition of CA-II. nih.gov For instance, certain derivatives exhibited greater affinity for the enzyme than the standard inhibitor, acetazolamide. Kinetic studies of the most potent compounds revealed a concentration-dependent inhibition mechanism. rsc.org While many sulfonamide-based CA inhibitors are known to have side effects due to a lack of isoform selectivity, the development of novel scaffolds like thiazole-morpholine hybrids is aimed at discovering more selective agents. nih.govsemanticscholar.org

Table 1: Carbonic Anhydrase II (CA-II) Inhibition by Morpholine-Thiazole Derivatives

| Compound | Target Enzyme | Ki (μM) | Inhibition Type |

|---|---|---|---|

| Compound 24 (a morpholine-thiazole derivative) | Bovine CA-II | 9.64 ± 0.007 | Concentration-dependent |

| Acetazolamide (Standard) | Bovine CA-II | - | - |

Data derived from a study on morpholine-derived thiazoles. rsc.org

DPP-4 inhibitors are a significant class of therapeutic agents for type 2 diabetes. jetir.orgnih.gov The thiazole nucleus is a key feature in the design of novel DPP-4 inhibitors. researchgate.net Research into thiazolopyrimidine derivatives has shown moderate to good inhibitory potential against the DPP-4 enzyme. jetir.org Similarly, studies on 3-(benzo[d]thiazol-2-yl)-2-aryl thiazolidin-4-one derivatives identified compounds with potent DPP-4 inhibition, with IC50 values in the nanomolar range. mdpi.com Although specific studies focusing on the this compound backbone for DPP-4 inhibition are not prominent, the proven success of the thiazole scaffold in targeting this enzyme suggests its potential as a building block for new inhibitors. researchgate.netmdpi.com

Alpha-glucosidase inhibitors are another class of agents used to manage hyperglycemia by delaying carbohydrate digestion. nih.govmdpi.com Various heterocyclic compounds, including those with thiazole and morpholine rings, have been investigated for this activity. mdpi.comresearchgate.net For example, N-methylmorpholine-substituted benzimidazolium salts have been synthesized and shown to possess potent inhibitory potential against the α-glucosidase enzyme. mdpi.com One derivative, 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride, exhibited a particularly low IC50 value of 15 ± 0.030 µM. mdpi.com Furthermore, various 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, have demonstrated significant α-glucosidase inhibitory activity, often surpassing that of the standard drug, acarbose. nih.govresearchgate.netresearchgate.net

Table 2: α-Glucosidase Inhibition by Related Heterocyclic Compounds

| Compound Class | Representative Compound | IC50 (μM) |

|---|---|---|

| N-Methylmorpholine Benzimidazolium Salts | 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 15 ± 0.030 |

| 1,2-Benzothiazine Derivatives | Compound 12a | 18.25 |

| 1,2-Benzothiazine Derivatives | Compound 12d | 20.76 |

| Acarbose (Standard) | - | 58.8 |

Data compiled from studies on morpholine-containing and thiazole-related structures. mdpi.commdpi.com

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. mdpi.comnih.gov Thiazole derivatives have emerged as a promising class of tyrosinase inhibitors. mdpi.com For example, a resorcinyl-thiazole derivative known as Thiamidol was identified as a highly potent and specific inhibitor of human tyrosinase, with an IC50 value of 1.1 µmol/L. nih.govresearchgate.net Another study on 2-arylbenzothiazole derivatives found a compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, to be a competitive inhibitor with an exceptionally low IC50 value of 0.2 ± 0.01 μM, significantly more potent than the reference, kojic acid. nih.gov These findings highlight the potential of the thiazole core, which is central to this compound, in the design of effective tyrosinase inhibitors. nih.govunimi.it

Table 3: Tyrosinase Inhibition by Thiazole Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Thiamidol | Human Tyrosinase | 1.1 |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 ± 0.01 |

| Kojic Acid (Standard) | Mushroom Tyrosinase | ~17.0 |

Data from studies on potent thiazole-based tyrosinase inhibitors. researchgate.netnih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. mdpi.com The thiazole scaffold has been incorporated into various compounds designed to inhibit these enzymes. acs.orgtandfonline.com In one study, a series of thiazole-based derivatives were synthesized, with the most active compounds showing potent AChE inhibitory activities with IC50 values as low as 103.24 nM. acs.org Separately, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed and evaluated as cholinesterase inhibitors. mdpi.com One of these compounds demonstrated the most potent inhibition of both AChE and BChE with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. Kinetic analysis revealed a mixed-type inhibition mechanism for the most active compounds. mdpi.com These parallel lines of research indicate that the combination of thiazole and morpholine moieties within a single molecular framework is a viable strategy for developing potent cholinesterase inhibitors. acs.orgmdpi.comresearchgate.net

Table 4: Cholinesterase Inhibition by Thiazole and Morpholine Derivatives

| Compound Class/Name | Target Enzyme | IC50 |

|---|---|---|

| Thiazole Derivative (Compound 10) | AChE | 103.24 nM |

| Thiazole Derivative (Compound 16) | AChE | 108.94 nM |

| Morpholine-Quinoline Derivative (11g) | AChE | 1.94 ± 0.13 μM |

| Morpholine-Quinoline Derivative (11g) | BChE | 28.37 ± 1.85 μM |

Data from studies on thiazole-based and morpholine-bearing cholinesterase inhibitors. acs.orgmdpi.com

Protein Kinase Inhibition (e.g., DYRK1A, mTOR)

The thiazole and morpholine moieties are well-established pharmacophores in the design of protein kinase inhibitors.

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): The thiazole ring is a core component of numerous potent DYRK1A inhibitors. For instance, compounds based on a thiazolo[5,4-f]quinazoline scaffold have demonstrated exceptional inhibitory activity. nih.govmdpi.com Specific derivatives within this class exhibit IC50 values in the low nanomolar range, indicating a strong interaction with the kinase's ATP-binding site. nih.gov The efficacy of these molecules suggests that the thiazole moiety is crucial for establishing key binding interactions. mdpi.com While this compound itself has not been profiled, its thiazole core suggests a potential to interact with DYRK1A. nih.govmdpi.com

Mammalian Target of Rapamycin (mTOR): The morpholine ring is a critical structural feature for achieving high potency and selectivity in mTOR inhibitors. researchgate.nethud.ac.uk In scaffolds such as pyrazolopyrimidines and benzothiazoles, the inclusion of a morpholine group is instrumental in binding to the kinase hinge region. nih.govelectronicsandbooks.com Modifications to the morpholine ring, such as the introduction of bridged structures, have been shown to dramatically improve mTOR selectivity over the closely related PI3K kinase, with some analogs achieving subnanomolar IC50 values and over 20,000-fold selectivity. researchgate.net The presence of the morpholine moiety in this compound suggests it could favorably interact with the mTOR binding pocket, a characteristic shared with highly selective inhibitors. researchgate.netnih.gov

Table 1: Protein Kinase Inhibition by Thiazole and Morpholine Analogs This table presents data for compounds structurally related to this compound to illustrate the potential activity of its core scaffolds.

| Compound Class | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Thiazolo[5,4-f]quinazoline (7i) | DYRK1A | 40 | nih.gov |

| Thiazolo[5,4-f]quinazoline (8i) | DYRK1A | 47 | nih.gov |

| Thiazolo[5,4-f]quinazoline (9i) | DYRK1A | 50 | nih.gov |

| Bridged Morpholine Pyrazolopyrimidine | mTOR | <1 | researchgate.net |

Urease Enzyme Inhibition

Both thiazole and morpholine rings are features found in known inhibitors of the urease enzyme, a key target for addressing infections by ureolytic bacteria. Studies on hydrazine-clubbed 1,3-thiazole derivatives have revealed potent urease inhibitory activity, with some compounds displaying IC50 values in the nanomolar range (110–440 nM), significantly more potent than the standard inhibitor thiourea (B124793). nih.gov Similarly, hybrid molecules incorporating a morpholine ring, such as morpholine-thiophene thiosemicarbazones, have demonstrated effective urease inhibition with IC50 values in the low micromolar range (e.g., 3.80 µM). frontiersin.org These findings indicate that the combination of a thiazole and a morpholine ring in a single molecule, as seen in this compound, represents a promising strategy for targeting the urease enzyme.

Table 2: Urease Inhibition by Thiazole and Morpholine Analogs This table presents data for compounds structurally related to this compound to highlight the potential activity of its core scaffolds.

| Compound Class | Target | IC50 | Reference |

|---|---|---|---|

| Hydrazine-clubbed 1,3-Thiazole | Urease | 110 - 440 nM | nih.gov |

| Morpholine-thiophene thiosemicarbazone (5g) | Urease | 3.80 µM | frontiersin.org |

| 1,3,4-Thiadiazole derivative (5b) | Urease | 0.82 µM | researchgate.net |

| Thiourea (Standard) | Urease | 490 nM | nih.gov |

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

Kinase Inhibition: For protein kinases like DYRK1A and mTOR, inhibitors containing thiazole or morpholine scaffolds typically function as ATP-competitive inhibitors. mdpi.comelectronicsandbooks.com They operate by occupying the ATP-binding pocket, thereby preventing the phosphorylation of substrate proteins. This is the most probable mechanism for this compound should it exhibit kinase inhibitory activity.

Urease Inhibition: The mechanism of urease inhibition by related heterocyclic compounds is more diverse. Kinetic analyses have revealed different modes of action. For example, certain 1,3,4-thiadiazole derivatives have been identified as purely competitive inhibitors, suggesting they bind directly to the active site and compete with the urea (B33335) substrate. nih.govresearchgate.net In contrast, a potent morpholine-thiophene hybrid was found to be an uncompetitive inhibitor, indicating it binds to the enzyme-substrate complex. frontiersin.org Other studies have identified non-competitive and mixed-type inhibition among different classes of inhibitors. nih.govnih.gov This variability suggests that the precise mechanism for this compound would require specific enzymatic assays to be determined.

Receptor Binding and Modulation Studies

Epidermal Growth Factor Receptor (EGFR) Interactions

The 1,3-thiazole ring is a well-established and privileged scaffold in the design of potent EGFR inhibitors. semanticscholar.org Numerous studies have demonstrated that incorporating a thiazole moiety into various molecular frameworks leads to compounds with significant EGFR inhibitory activity, often with IC50 values in the nanomolar range. nih.gov For example, novel thiazolyl-pyrazoline derivatives have been developed as dual EGFR/HER2 inhibitors, with the most potent compounds exhibiting EGFR IC50 values as low as 5 nM. semanticscholar.orgmdpi.comnih.gov The consistent success of the thiazole core in this context strongly suggests that the thiazole ring of this compound makes EGFR a highly plausible biological target for this compound. mdpi.com

Table 3: EGFR Inhibition by Thiazole-Based Analogs This table presents data for compounds containing a thiazole moiety to illustrate its potential for EGFR inhibition.

| Compound Class | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Thiazolyl-Pyrazoline (6b) | EGFR | 5 | semanticscholar.org |

| Thiazolyl-Pyrazoline (6a) | EGFR | 24 | semanticscholar.org |

| Pyrazole–Thiadiazole (6g) | EGFR | 24 | nih.gov |

| Thiazolidinone derivative (4) | EGFR | 90 | mdpi.com |

| Erlotinib (Reference Drug) | EGFR | 2 | nih.gov |

P2X3 Receptor Activity Modulation

The P2X3 receptor, an ATP-gated ion channel predominantly found on sensory neurons, is a key target in pain and hypersensitivity research. While direct and specific in vitro studies on the interaction between this compound and the P2X3 receptor are not extensively documented in publicly available literature, the broader class of thiazole-containing compounds has been investigated for P2X3 receptor antagonism.

Research into various thiazole derivatives has indicated their potential to modulate purinergic receptors, including P2X3. These studies form the foundation for the hypothesized activity of this compound. The general structure-activity relationship (SAR) for thiazole-based P2X3 antagonists suggests that the thiazole ring acts as a crucial scaffold for interaction with the receptor. The morpholine moiety in this compound is proposed to influence the compound's physicochemical properties, such as solubility and cell permeability, which could indirectly affect its biological activity.

Although specific IC50 or Ki values for this compound are not available, related thiazole derivatives have demonstrated a range of potencies in inhibiting P2X3 receptor function. For instance, certain substituted thiazole analogs have shown inhibitory concentrations in the nanomolar to micromolar range in calcium influx assays using cell lines expressing recombinant P2X3 receptors. The mechanism of action for these related compounds is often competitive antagonism at the ATP-binding site, though allosteric modulation has also been observed.

Future research is necessary to elucidate the precise mechanism and potency of this compound as a P2X3 receptor modulator. Such studies would involve radioligand binding assays to determine binding affinity and electrophysiological measurements to characterize its effect on ion channel gating.

Table 1: Hypothetical In Vitro P2X3 Receptor Activity Profile for Thiazole Analogs

| Compound Class | Assay Type | Target | Observed Activity | Potency Range (IC50/Ki) |

| Substituted Thiazoles | Calcium Influx Assay | Human P2X3 | Antagonism | 100 nM - 10 µM |

| Thiazole-amides | Electrophysiology | Rat P2X3 | Channel Block | 500 nM - 50 µM |

| Aminothiazoles | Radioligand Binding | Human P2X3 | Competitive Binding | 50 nM - 5 µM |

Note: This table is illustrative and based on findings for the broader class of thiazole derivatives, not specifically for this compound.

Investigation of Cellular Pathway Modulation

The cellular effects of this compound are an area of active investigation, with a focus on pathways downstream of its potential molecular targets. Given the role of the thiazole ring in various biologically active compounds, it is plausible that this compound could influence multiple cellular signaling cascades.

Studies on other morpholine-containing thiazole derivatives have shown modulation of key cellular pathways involved in inflammation and cell proliferation. For example, some analogs have been found to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is implicated in various diseases, including cancer. The inhibitory activity of these related compounds is often assessed through in vitro kinase assays and Western blot analysis of key pathway proteins such as phosphorylated Akt and mTOR.

Furthermore, the thiazole scaffold is present in molecules that have been shown to affect inflammatory pathways by modulating the production of cytokines and other inflammatory mediators. This could occur through the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. In vitro studies for such effects typically involve treating immune cells (e.g., macrophages) with the compound and measuring the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.

Direct evidence of cellular pathway modulation by this compound is currently lacking. Future studies employing techniques such as transcriptomics and proteomics would be invaluable in providing a comprehensive overview of the cellular pathways affected by this compound.

Table 2: Potential Cellular Pathways Modulated by Thiazole-Morpholine Scaffolds

| Pathway | Key Proteins | In Vitro Assay Examples | Potential Effect |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Kinase Assays, Western Blot | Inhibition of cell proliferation and survival |

| NF-κB Signaling | NF-κB, IκBα | Luciferase Reporter Assays, ELISA | Reduction of inflammatory cytokine production |

| MAPK/ERK Signaling | MEK, ERK | Western Blot, Kinase Assays | Modulation of cell growth and differentiation |

Note: This table outlines potential areas of investigation for this compound based on the activities of structurally related compounds.

Analytical Methodologies for Research on 3 1,3 Thiazol 2 Ylmethyl Morpholine

Development and Validation of Analytical Methods for Compound Quantification

The quantification of 3-(1,3-Thiazol-2-ylmethyl)morpholine in various matrices, such as biological fluids or reaction mixtures, requires the development of sensitive, specific, and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques for this purpose. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method with UV detection is a standard approach for the quantification of heterocyclic compounds like thiazole (B1198619) derivatives. researchgate.net Method development would involve optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net

Validation of the HPLC method is crucial to ensure its suitability for its intended purpose. Key validation parameters, as per regulatory guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative Parameters for a Validated HPLC Method for Thiazole Derivatives

| Parameter | Typical Specification | Description |

|---|---|---|

| Stationary Phase | Diaspher-110-C18 (5 µm) | A non-polar C18 column is commonly used for reversed-phase chromatography of moderately polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile:Acetate Buffer (pH 4.7) | The ratio is optimized to achieve good separation and peak shape; pH control is critical for ionizable compounds. researchgate.net |

| Detection | UV at 245-320 nm | The wavelength is selected based on the UV absorbance maximum of the thiazole chromophore. researchgate.net |

| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response over a specified range. researchgate.net |

| Accuracy (% Recovery) | 98-102% | Measures the closeness of the test results to the true value. |

| Precision (% RSD) | < 2% | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same sample. |

| Limit of Quantification | ~1 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is preferable. This technique combines the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. In a study on a complex molecule containing a 2-morpholin-4-yl-thiazol-5-yl moiety, quantification was achieved using positive turbo ionspray liquid chromatography/mass spectrometry/mass spectrometry. nih.gov Samples were prepared via methanol (B129727) precipitation, a common technique for removing proteins from plasma samples. nih.gov The lower limit of quantification for this analogous compound was established at 1 ng/mL, highlighting the high sensitivity of the LC-MS/MS approach. nih.gov

Purification Techniques for Research-Grade Materials

Obtaining this compound in a highly purified, research-grade form is essential for accurate biological and chemical studies. The primary methods for purifying solid organic compounds are recrystallization and column chromatography. nih.govhumanjournals.com

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude material is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. For morpholine (B109124) derivatives, solvent systems such as isopropyl alcohol/ether have been successfully used for fractional crystallization to isolate specific isomers or purify the final product. google.com Other common solvents for recrystallizing nitrogen-containing heterocyclic compounds include ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Column Chromatography

When recrystallization is ineffective, or for separating mixtures of closely related compounds, silica (B1680970) gel column chromatography is the method of choice. humanjournals.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved through the column by a mobile phase (eluent). For the purification of novel morpholine-bearing quinoline (B57606) derivatives, crude products were purified by silica gel column chromatography using a dichloromethane/methanol mixture as the eluent. nih.gov The polarity of the eluent is carefully optimized to achieve effective separation of the target compound from byproducts and starting materials. Progress of the purification is typically monitored by thin-layer chromatography (TLC). humanjournals.com

Table 2: Common Purification Techniques for Morpholine and Thiazole Derivatives

| Technique | Stationary Phase / Solvent System | Application Notes |

|---|---|---|

| Recrystallization | Isopropyl alcohol/ether google.com | Effective for obtaining crystalline, high-purity final products. The solvent system must be carefully selected. |

| Ethanol researchgate.net | A common solvent for recrystallizing a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) researchgate.net | Useful for compounds that are poorly soluble in less polar solvents. |

| Column Chromatography | Silica Gel with Dichloromethane/Methanol eluent nih.gov | A standard method for purifying reaction intermediates and final products by separating compounds based on polarity. |

Future Research Trajectories and Identified Research Gaps

Exploration of Novel and Efficient Synthetic Routes

The synthesis of thiazole-morpholine derivatives is an active area of research, with current methods often relying on established multi-step procedures. A common approach involves the Hantzsch thiazole (B1198619) synthesis, where α-haloketones or similar precursors react with a thioamide or thiourea (B124793) derivative. researchgate.netmdpi.com For instance, new thiazole-substituted morpholine (B109124) derivatives have been synthesized in a two-step process: first, the formation of a thiourea derivative, followed by a cyclization reaction with an acetophenone derivative in an ethanol-dimethylformamide (EtOH-DMF) mixture to form the thiazole ring. semanticscholar.org Another method involves the reaction of morpholino-thiosemicarbazone derivatives with various α-halocarbonyl compounds to yield the desired thiazole moiety. nih.govresearchgate.net

However, there is a significant research gap in the development of more efficient, cost-effective, and environmentally friendly synthetic strategies. Future research should focus on:

One-Pot Syntheses: Developing one-pot, multi-component reactions that combine starting materials to form the final product without isolating intermediates would improve efficiency and reduce waste. researchgate.net

Catalytic Methods: Exploring novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, as has been demonstrated for related phenothiazine derivatives incorporating a thiazole moiety. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control, representing a promising avenue for the large-scale production of 3-(1,3-Thiazol-2-ylmethyl)morpholine and its analogues.

| Precursors | Reaction Conditions | Yield | Reference |

| Morpholine, Phenyl thioisocyanate, Acetophenone derivatives | 1. THF, 60°C, 24h; 2. EtOH-DMF, 60°C, 24h | 68-85% | semanticscholar.org |

| Morpholino-thiosemicarbazone, α-halocarbonyl compounds | Varies | Good to excellent | nih.govresearchgate.net |

| 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, Thiocarbamide | Acetic acid, 60°C | Not specified | mdpi.com |

Advanced Mechanistic Elucidation of Biological Interactions

Derivatives containing the thiazole-morpholine scaffold have demonstrated a wide range of biological activities, including potential as antitumor, antimicrobial, and enzyme inhibitory agents. nih.govnih.govresearchgate.net For example, certain 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling pathways. nih.gov Other related compounds have shown inhibitory activity against bovine carbonic anhydrase II (CA-II), an enzyme relevant to conditions like glaucoma. nih.gov

Despite these findings, a detailed mechanistic understanding of how this compound interacts with its biological targets at a molecular level is often lacking. Future research should aim for:

Target Identification and Validation: Employing techniques such as proteomics and chemical genetics to identify the specific protein targets of the compound and validate their relevance to its observed biological effects.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of the compound bound to its target protein. This would provide precise information about the binding mode and key molecular interactions.

Computational Modeling: Advanced molecular docking and molecular dynamics simulations can elucidate the binding interactions, conformational changes, and orientation of these compounds within the active site of enzymes like carbonic anhydrase or PI3K. nih.gov Such studies can also help to understand the structure-activity relationship (SAR) by correlating binding energies with biological activity. nih.gov

Kinetic Studies: Performing detailed enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate key parameters like the inhibition constant (Ki). nih.gov

| Compound Class | Biological Target | Activity Metric | Value | Reference |

| Morpholine based thiazole derivative | Bovine Carbonic Anhydrase II (CA-II) | Ki | 9.64 ± 0.007 µM | nih.gov |

| 4-(1,3-Thiazol-2-yl)morpholine derivatives | Phosphoinositide 3-Kinase (PI3K) | Not specified | Potent inhibitors | nih.gov |

| Thiazole-piperazine derivative | Acetylcholinesterase (AChE) | IC50 | 0.011 ± 0.001 µM | irb.hr |

| m-(4-morpholino-1,3,5-triazin-2-yl)benzamide | PI3K/Akt/mTOR pathway | Inhibition | Blocks pathway | researchgate.net |

Rational Design Principles for Next-Generation Analogues

The development of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties hinges on a clear understanding of the structure-activity relationship (SAR). researchgate.net Studies on related thiazole-morpholine compounds have begun to establish some of these principles. For instance, in the context of carbonic anhydrase inhibitors, the introduction of an electron-withdrawing nitro (NO₂) group on a phenyl ring attached to the scaffold was found to enhance inhibitory activity, possibly by increasing the molecule's hydrophobicity and facilitating engagement with the enzyme's active site. nih.gov Similarly, for PI3K inhibitors, SAR studies have been crucial in identifying potent derivatives. nih.gov

A significant research gap exists in systematically exploring the chemical space around the this compound core. A focused approach to analogue design should include:

Systematic SAR Studies: Synthesizing and testing a library of analogues with systematic modifications at key positions on both the thiazole and morpholine rings. This would help to map the pharmacophore responsible for a given biological activity.

Bioisosteric Replacement: Replacing key functional groups or rings with bioisosteres to improve properties like metabolic stability, solubility, or binding affinity. For example, the pyridine nucleus in some pharmacologically active compounds has been successfully replaced with a 1,3-thiazole ring. nih.gov

Fragment-Based Drug Design: Using the thiazole-morpholine scaffold as a core fragment and building upon it with other chemical moieties known to interact with a specific target.

Integration of Computational Chemistry: Utilizing computational tools to predict the activity of designed analogues before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. nih.gov

Development of the Compound as a Molecular Probe

Molecular probes are essential tools for studying biological processes within living systems. Given its potential for specific biological interactions, this compound could serve as a foundation for the development of such probes. For example, a potent and selective inhibitor of an enzyme like PI3K could be modified to create a probe for studying that enzyme's function and localization.

The primary research gap in this area is the lack of application of this specific scaffold in probe development. Future research trajectories should explore:

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold. If the parent compound binds selectively to a target protein, the resulting fluorescent probe could be used for bioimaging applications, such as fluorescence microscopy, to visualize the target's location and dynamics in cells.

Affinity-Based Probes: Incorporating a reactive group or a photo-crosslinker into the molecule. This would allow for the covalent labeling of the target protein, facilitating its isolation and identification.

Positron Emission Tomography (PET) Tracers: Radiolabeling the compound with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F). This would enable non-invasive in vivo imaging of its target, which is particularly valuable for drug development and diagnostics in areas like oncology.

The development of such molecular probes would not only provide valuable research tools but also deepen the understanding of the compound's own mechanism of action and biological context.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(1,3-thiazol-2-ylmethyl)morpholine?

- Methodological Answer : A robust method involves nucleophilic substitution of morpholine with 2-chlorobenzothiazole derivatives under reflux in aqueous NaCl, using tributylbenzyl ammonium chloride as a phase-transfer catalyst. Reaction progress is monitored via TLC, and purification is achieved through column chromatography (ethyl acetate/ethanol eluents) or crystallization . Alternative routes include hydrothermal autoclave reactions (150°C, 3 atm) with ammonium carbonate for heterocyclic ring formation .

Q. How can researchers optimize purification of this compound derivatives?

- Methodological Answer : Post-synthesis, aqueous layers are washed with ethyl acetate (3×10 mL). Combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. Flash chromatography (silica gel 200–400 mesh) with ethyl acetate/ethanol gradients resolves impurities. Crystallization from methanol/water mixtures is effective for high-purity yields .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M⁺] for C₁₅H₁₈ClN₃O₄S₂: calcd. 403.0427, found 403.0428) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., thiazole C–S stretches at ~1180 cm⁻¹ in IR) .

- Elemental Analysis : Confirms purity via %C, %H, %N deviations <0.4% from theoretical values .

Advanced Research Questions

Q. How do structural modifications of the thiazole ring influence biological activity?

- Methodological Answer : Substituents on the thiazole ring (e.g., nitro, methoxy, or aryl groups) modulate electronic and steric properties. For example, 4-(4-chlorophenyl)-3-(3-nitrophenyl)thiazole derivatives exhibit enhanced carbonic anhydrase inhibition (IC₅₀ < 1 µM) due to electron-withdrawing nitro groups improving target binding. SAR studies require synthesizing analogs via cross-coupling reactions and testing in enzyme assays .

Q. What computational strategies predict binding affinities of morpholine-thiazole hybrids?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) evaluate interactions with targets like bovine carbonic anhydrase. Docking scores correlate with experimental IC₅₀ values. Pharmacophore modeling identifies critical hydrogen bonds (e.g., morpholine oxygen with Arg91) and hydrophobic contacts (thiazole ring with Phe131) .

Q. How to resolve contradictions in reaction yields under varying conditions?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature. For example, refluxing in MeOH vs. DMF alters nucleophilicity: morpholine reacts faster in polar aprotic solvents (DMF, 80% yield) but may degrade in acidic conditions. Systematic optimization using DoE (Design of Experiments) identifies ideal parameters (e.g., 40–45°C in MeOH for 6 h maximizes yields to ~75%) .

Q. What role do solvent effects play in regioselective functionalization?

- Methodological Answer : Solvents influence reaction pathways. For instance, aqueous NaCl promotes SN2 displacement at the thiazole C2 position, while DMSO favors C5 electrophilic substitution. Solvent polarity indices (e.g., ET(30)) guide selection; low-polarity solvents (toluene) reduce byproducts in multi-step syntheses .

Q. How to address stability challenges during storage?

- Methodological Answer : The compound’s morpholine-thiazole backbone is hygroscopic. Store under argon at –20°C in amber vials. Degradation (e.g., oxidation at the thiazole sulfur) is monitored via HPLC (C18 column, acetonitrile/water mobile phase). Additives like BHT (0.01% w/v) prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.